Qrlfqvkgrr
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Qrlfqvkgrr is synthesized by conjugating rhodamine B to the decapeptide sequence this compound. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The rhodamine B is then attached to the N-terminus of the peptide through a coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization to obtain the final product as a pinkish-red lyophilized solid .
Chemical Reactions Analysis
Types of Reactions
Qrlfqvkgrr undergoes various chemical reactions, including:
Binding Reactions: It specifically binds to polyphosphoinositides such as phosphatidylinositol 4,5-bisphosphate.
Fluorescence Reactions: The fluorescence intensity of this compound decreases upon binding to phosphatidylinositol 4,5-bisphosphate and lysophosphatidic acid.
Common Reagents and Conditions
Reagents: Rhodamine B, amino acids for peptide synthesis, coupling agents (e.g., HBTU, HATU), and solvents (e.g., DMF, DCM).
Major Products Formed
The major product formed from the synthesis of this compound is the rhodamine-B-labeled decapeptide itself. No significant by-products are reported under optimized reaction conditions .
Scientific Research Applications
Qrlfqvkgrr has a wide range of scientific research applications, including:
Cell Biology: It is used as a fluorescent probe for the cellular localization and stabilization of polyphosphoinositides.
Antibacterial Research: This compound exhibits antibacterial activity against gram-positive and gram-negative bacteria.
Actin Filament Disruption: It transiently disrupts actin filaments, which are essential for cell morphology and motility.
Platelet Activation: This compound activates platelets without significantly affecting intracellular calcium influx.
Mechanism of Action
Qrlfqvkgrr exerts its effects by binding to polyphosphoinositides with high affinity. This binding leads to a reduction in fluorescence intensity, which can be used to monitor the localization and dynamics of these lipids in cells . Additionally, this compound disrupts actin filaments by interacting with the phosphatidylinositol 4,5-bisphosphate binding site of gelsolin .
Comparison with Similar Compounds
Similar Compounds
Cathelicidin LL37: An antimicrobial peptide with broad-spectrum activity.
Magainin II: Another antimicrobial peptide known for its effectiveness against various pathogens.
Melittin: A peptide with potent antimicrobial properties derived from bee venom.
Uniqueness of Qrlfqvkgrr
This compound is unique due to its specific binding to polyphosphoinositides and its ability to act as a fluorescent probe. Unlike other antimicrobial peptides, this compound’s antibacterial activity is linked to its rhodamine B conjugation, which enhances its interaction with bacterial membranes .
Properties
Molecular Formula |
C84H127ClN24O15 |
---|---|
Molecular Weight |
1748.5 g/mol |
IUPAC Name |
2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[3,6-bis(diethylamino)xanthen-10-ium-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid;chloride |
InChI |
InChI=1S/C84H126N24O15.ClH/c1-9-107(10-2)51-31-33-55-65(45-51)123-66-46-52(108(11-3)12-4)32-34-56(66)70(55)53-25-16-17-26-54(53)72(112)99-60(35-37-67(86)109)76(116)100-59(29-21-41-95-83(90)91)75(115)104-63(43-48(5)6)78(118)105-64(44-50-23-14-13-15-24-50)79(119)101-61(36-38-68(87)110)77(117)106-71(49(7)8)80(120)102-57(27-18-19-39-85)73(113)97-47-69(111)98-58(28-20-40-94-82(88)89)74(114)103-62(81(121)122)30-22-42-96-84(92)93;/h13-17,23-26,31-34,45-46,48-49,57-64,71H,9-12,18-22,27-30,35-44,47,85H2,1-8H3,(H26-,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,109,110,111,112,113,114,115,116,117,118,119,120,121,122);1H |
InChI Key |
XKUIQFSLYNIFAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(CC)CC)C4=CC=CC=C4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O.[Cl-] |
Origin of Product |
United States |
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